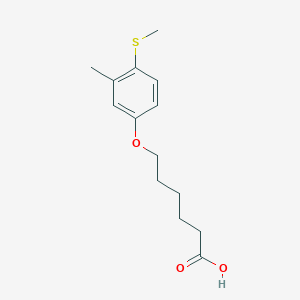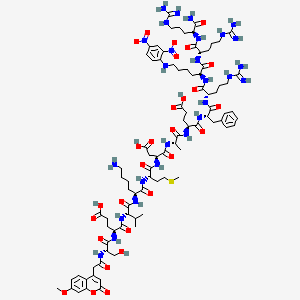
Mca-SEVKMDAEFRK(Dnp)RR-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a synthetic peptide that contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site. It is a substrate of thimet oligopeptidase (TOP) and is primarily used in Alzheimer’s disease research . The compound has a molecular weight of 2033.18 and a chemical formula of C87H129N27O28S .
準備方法
The synthesis of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial production methods may involve scaling up the SPPS process and optimizing reaction conditions to increase yield and purity .
化学反応の分析
Mca-SEVKMDAEFRK(Dnp)RR-NH2 undergoes several types of chemical reactions, including:
Cleavage by Enzymes: The peptide is cleaved by enzymes such as beta-secretase and thimet oligopeptidase, resulting in the release of fluorescent groups.
Fluorescence Quenching: The peptide contains a highly fluorescent 7-methoxycoumarin group that is quenched by resonance energy transfer to the 2,4-dinitrophenyl group.
Common reagents and conditions used in these reactions include enzyme solutions and appropriate buffers. The major products formed from these reactions are the cleaved peptide fragments and the released fluorescent groups .
科学的研究の応用
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is widely used in scientific research, particularly in the following areas:
Alzheimer’s Disease Research: The peptide is used to study the cleavage of amyloid precursor protein by beta-secretase, a key step in the formation of amyloid-beta plaques associated with Alzheimer’s disease
Enzyme Activity Assays: The peptide serves as a substrate in assays to measure the activity of enzymes such as beta-secretase and thimet oligopeptidase.
Drug Development: Researchers use the peptide to screen for potential inhibitors of beta-secretase and other enzymes involved in Alzheimer’s disease.
作用機序
The mechanism of action of Mca-SEVKMDAEFRK(Dnp)RR-NH2 involves its cleavage by specific enzymes. The peptide contains a beta-secretase cleavage site, and when cleaved by beta-secretase, it releases a fluorescent group. This fluorescence can be measured to quantify enzyme activity. The molecular targets of the peptide include beta-secretase and thimet oligopeptidase .
類似化合物との比較
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is unique due to its specific sequence and the presence of both a fluorescent group and a quencher group. Similar compounds include:
Mca-SEVNLDAEFRK(Dnp)RR-NH2: A fluorogenic peptide substrate used to measure the activity of beta-secretase and thimet oligopeptidase.
Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 (acetate): Another fluorogenic substrate for beta-secretase, which releases 7-methoxycoumarin-4-acetyl upon cleavage.
These similar compounds share the same general structure and function but may differ in specific amino acid sequences or modifications.
特性
分子式 |
C87H129N27O28S |
|---|---|
分子量 |
2033.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |
InChIキー |
XUDKXGUKZYNWPG-VWXYQOISSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



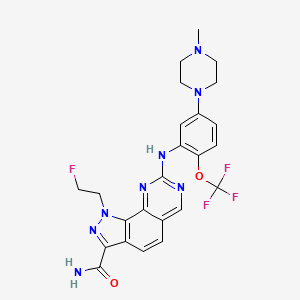

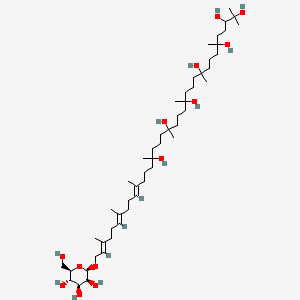
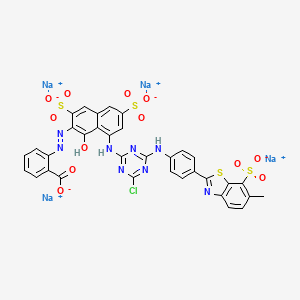
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)


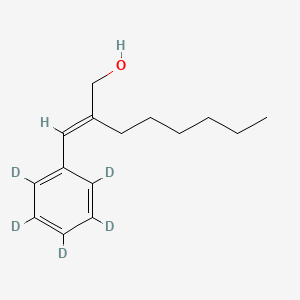
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
